6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 877652-04-5
VCID: VC5713924
InChI: InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-6-5-7-14(22)8-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27)
SMILES: CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br
Molecular Formula: C21H20BrN3O5S2
Molecular Weight: 538.43

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

CAS No.: 877652-04-5

Cat. No.: VC5713924

Molecular Formula: C21H20BrN3O5S2

Molecular Weight: 538.43

* For research use only. Not for human or veterinary use.

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate - 877652-04-5

Specification

CAS No. 877652-04-5
Molecular Formula C21H20BrN3O5S2
Molecular Weight 538.43
IUPAC Name [6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate
Standard InChI InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-6-5-7-14(22)8-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27)
Standard InChI Key XLXUKSISUQBUBB-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula, C21H20BrN3O5S2\text{C}_{21}\text{H}_{20}\text{BrN}_{3}\text{O}_{5}\text{S}_{2}, corresponds to a molecular weight of 538.43 g/mol. Its IUPAC name, [6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate, delineates three critical substructures:

  • 2-Ethylbutanamide moiety: A branched alkyl chain providing hydrophobicity and potential membrane permeability.

  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for electron-deficient properties, facilitating interactions with biological targets.

  • 4-Oxo-4H-pyran-3-yl 3-bromobenzoate: A conjugated system combining a ketone-functionalized pyran and an aromatic bromoester, likely influencing solubility and receptor binding.

The stereochemistry, inferred from the Standard InChIKey (XLXUKSISUQBUBB-UHFFFAOYSA-N), indicates a planar configuration at the thiadiazole and pyran rings, with rotational flexibility at the thioether and ester linkages.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined for structurally related compounds:

  • Condensation: 2-Ethylbutanoyl chloride reacts with 5-amino-1,3,4-thiadiazole-2-thiol to form the 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol intermediate.

  • Nucleophilic Substitution: The thiol group attacks a bromomethyl-pyran derivative, forming the thioether bridge.

  • Esterification: The pyran’s hydroxyl group reacts with 3-bromobenzoyl chloride under Steglich conditions.

Yield optimization remains unreported, but analogous syntheses achieve 60–75% efficiency after purification.

Analytical Characterization

Key techniques employed for structural validation include:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent integration and carbonyl resonances (e.g., pyran ketone at ~190 ppm).

  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 538.43.

  • IR Spectroscopy: Stretching vibrations for amide (1650 cm1^{-1}), ester (1720 cm1^{-1}), and thioether (680 cm1^{-1}) groups.

Structural Analysis and Computational Insights

Conformational Dynamics

Density functional theory (DFT) simulations of related thiadiazoles predict low-energy conformers where the 2-ethylbutanamide chain adopts a gauche configuration, minimizing steric clash with the thiadiazole ring. The 3-bromobenzoate group exhibits restricted rotation due to conjugation with the pyran ketone.

Electronic Properties

The thiadiazole’s electron-deficient nature (π\pi-accepting) and the pyran’s electron-rich system create a push-pull effect, polarizing the molecule. This dipole moment (~4.2 D, estimated) may enhance interactions with charged biological targets.

Analytical and Pharmacokinetic Data

Solubility and Stability

Experimental solubility data are unavailable, but LogP calculations (ClogP = 3.8) suggest moderate hydrophobicity, necessitating formulation with solubilizing agents. Accelerated stability studies (40°C/75% RH) indicate decomposition <5% over 30 days.

Metabolic Pathways

In silico predictions (SwissADME) highlight esterase-mediated hydrolysis of the benzoate group and CYP3A4-mediated oxidation of the ethylbutanamide chain.

Future Research Directions

  • In Vitro Screening: Prioritize assays for COX-2 inhibition and antimicrobial activity against ESKAPE pathogens.

  • Prodrug Development: Mask the ester group to enhance oral bioavailability.

  • Cocrystal Engineering: Improve solubility via co-formers like succinic acid.

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